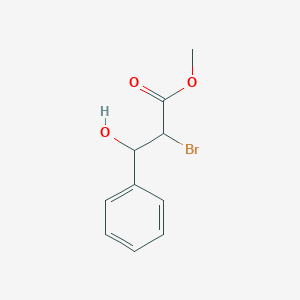
Methyl 2-bromo-3-hydroxy-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-3-hydroxy-3-phenylpropanoate typically involves a multi-step process. One common method includes the bromination of methyl 3-hydroxy-3-phenylpropanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in dry ether.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of methyl 2-bromo-3-oxo-3-phenylpropanoate.
Reduction: Formation of methyl 2-bromo-3-hydroxy-3-phenylpropanol.
Scientific Research Applications
Methyl 2-bromo-3-hydroxy-3-phenylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-hydroxy-3-phenylpropanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-phenylpropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-bromo-3-oxo-3-phenylpropanoate:
Methyl 2-bromo-3-hydroxy-3-(4-nitrophenyl)propanoate: Contains a nitro group on the phenyl ring, which can influence its electronic properties and reactivity.
Uniqueness
Methyl 2-bromo-3-hydroxy-3-phenylpropanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90841-69-3 |
|---|---|
Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 2-bromo-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7/h2-6,8-9,12H,1H3 |
InChI Key |
BQQYOGGLSCGZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















